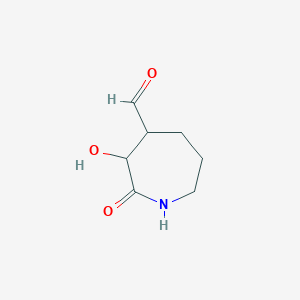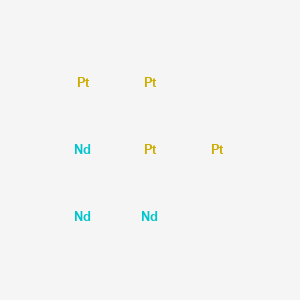
Neodymium--platinum (3/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium-platinum (3/4) is a compound formed by the combination of neodymium and platinum in a specific stoichiometric ratio. Neodymium is a rare earth element known for its magnetic properties, while platinum is a noble metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neodymium-platinum (3/4) can be achieved through various methods, including:
Electrodeposition: This method involves the reduction of neodymium and platinum ions from an electrolyte solution onto a conductive substrate.
Chemical Vapor Deposition (CVD): In this process, volatile compounds of neodymium and platinum are decomposed on a heated substrate, resulting in the formation of the neodymium-platinum compound.
Solid-State Reaction: This method involves the direct reaction of neodymium and platinum powders at high temperatures in an inert atmosphere.
Industrial Production Methods:
Molten Salt Electrolysis: This method is commonly used for the large-scale production of neodymium-platinum compounds.
Hydrogen Reduction: Neodymium and platinum oxides are reduced using hydrogen gas at elevated temperatures to produce the neodymium-platinum compound.
Types of Reactions:
Oxidation: Neodymium-platinum (3/4) can undergo oxidation reactions, forming oxides of neodymium and platinum.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form the metallic elements.
Substitution: Neodymium-platinum (3/4) can participate in substitution reactions where one of the elements is replaced by another metal or non-metal.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other halogens can be used as oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents are commonly used.
Reaction Conditions: Reactions typically occur at high temperatures and may require an inert atmosphere to prevent unwanted side reactions
Major Products:
Oxides: Neodymium oxide and platinum oxide.
Halides: Neodymium halides (e.g., neodymium chloride) and platinum halides (e.g., platinum chloride).
Scientific Research Applications
Neodymium-platinum (3/4) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Employed in the development of near-infrared phosphors for biomedical imaging and diagnostics.
Industry: Utilized in the production of high-performance magnets and electronic components.
Mechanism of Action
The mechanism of action of neodymium-platinum (3/4) involves its ability to form stable complexes with various molecular targets. In biological systems, the compound can interact with DNA, forming adducts that inhibit DNA replication and transcription, leading to cell death. This property makes it a potential candidate for anticancer therapies . Additionally, its catalytic properties are attributed to the ability of platinum to facilitate electron transfer reactions, enhancing the efficiency of chemical processes .
Comparison with Similar Compounds
Neodymium Compounds: Neodymium chloride, neodymium oxide, and neodymium nitrate.
Platinum Compounds: Platinum chloride, platinum oxide, and platinum acetylacetonate.
Uniqueness: Neodymium-platinum (3/4) is unique due to the combination of the magnetic properties of neodymium and the catalytic properties of platinum. This combination results in a compound with enhanced performance in applications requiring both magnetic and catalytic functionalities. Additionally, the specific stoichiometric ratio of neodymium to platinum provides optimal stability and reactivity, distinguishing it from other neodymium or platinum compounds .
Properties
CAS No. |
63706-02-5 |
|---|---|
Molecular Formula |
Nd3Pt4 |
Molecular Weight |
1213.1 g/mol |
IUPAC Name |
neodymium;platinum |
InChI |
InChI=1S/3Nd.4Pt |
InChI Key |
IXKNYWBXVUTYHG-UHFFFAOYSA-N |
Canonical SMILES |
[Nd].[Nd].[Nd].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
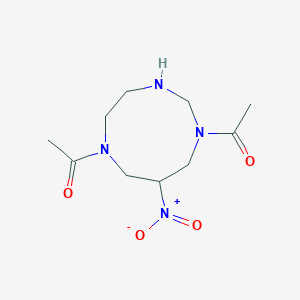
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)

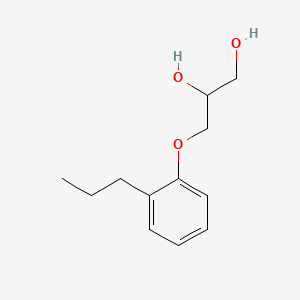
![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)
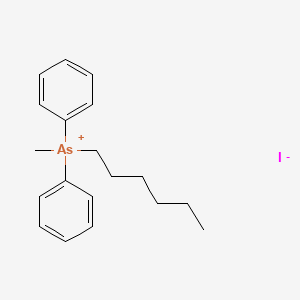
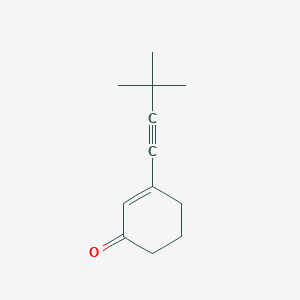
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
